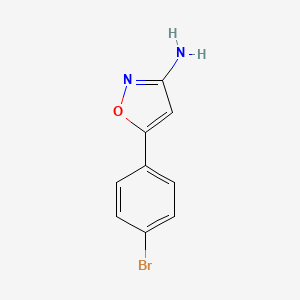

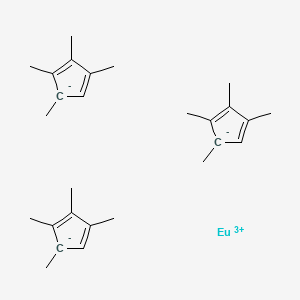

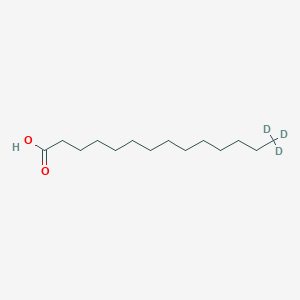

![molecular formula C15H14O2 B1602421 Ácido 4,4'-dimetil-[1,1'-bifenil]-2-carboxílico CAS No. 537712-98-4](/img/structure/B1602421.png)

Ácido 4,4'-dimetil-[1,1'-bifenil]-2-carboxílico

Descripción general

Descripción

“4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound with the molecular formula C14H14 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .

Molecular Structure Analysis

The molecular structure of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is 182.2610 . The melting point is 118-120°C and the boiling point is 295°C .Mecanismo De Acción

The mechanism of action of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is not completely understood. It is believed that 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. These reactions can result in the activation or inhibition of certain biological processes, depending on the specific protein or enzyme that is being targeted.

Biochemical and Physiological Effects

4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and the enzyme responsible for the synthesis of endocannabinoids. 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has also been shown to activate certain receptors, such as the cannabinoid receptor CB1 and the serotonin receptor 5-HT2A. Furthermore, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has been shown to affect the expression of certain genes, such as those involved in the regulation of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is relatively non-toxic and has low levels of toxicity in humans. However, there are some limitations to using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in laboratory experiments. For example, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid can be difficult to purify due to its low solubility in organic solvents.

Direcciones Futuras

There are many potential future directions for the use of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in scientific research. One potential direction is to explore the possibility of using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as a therapeutic agent. It is possible that 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid could be used to treat certain diseases or conditions, such as inflammation and cancer. In addition, further research could be conducted to explore the potential of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as an inhibitor or activator of certain proteins and enzymes. Finally, further research could be conducted to explore the potential of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as a diagnostic tool.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del ácido 4,4’-dimetil-[1,1’-bifenil]-2-carboxílico

Síntesis de polímeros: Este compuesto se utiliza como monómero en la síntesis de polímeros lineales de cadena larga mediante reacciones de policondensación. Actúa como un bloque de construcción para crear estructuras poliméricas complejas .

Cristalografía: Se han reportado datos cristalinos de 4,4'-dimetilbifenil-2-carboxilato, un derivado de este compuesto, lo que indica su uso en estudios cristalográficos para comprender las estructuras moleculares y cristalinas .

Síntesis orgánica: Sirve como reactivo de partida para la síntesis de varios compuestos orgánicos, incluidos los 4,4'-dimetil 2-fluoro- y 2,2'-difluorobifenil-4,4'-dicarboxilatos .

Química medicinal: Los derivados de este compuesto han sido evaluados por su citotoxicidad contra líneas celulares cancerosas, lo que indica posibles aplicaciones en el desarrollo de fármacos anticancerígenos .

Aprendizaje automático en el descubrimiento de fármacos: Los conjuntos de datos estructurados derivados de los derivados de este compuesto se pueden utilizar para construir, entrenar y validar modelos predictivos de aprendizaje automático en el descubrimiento de fármacos .

Actividad antimicrobiana: Los derivados sintetizados han mostrado actividad antimicrobiana, lo que sugiere su uso en el desarrollo de nuevos agentes antimicrobianos .

Síntesis química: El compuesto participa en reacciones en la posición bencílica, que es un paso clave en la síntesis de varias entidades químicas .

Quimioterapia contra el cáncer: Es un intermedio clave en la fabricación de compuestos sintéticos utilizados como materiales para la producción de fármacos de quimioterapia como el raltitrexed .

Cada aplicación muestra la versatilidad e importancia del ácido 4,4’-dimetil-[1,1’-bifenil]-2-carboxílico en la investigación científica en diversos campos.

MilliporeSigma Thermo Fisher Scientific Springer Link DrugBank Online Springer Link Khan Academy Springer Link

Propiedades

IUPAC Name |

5-methyl-2-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGAYWVPAVKFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590920 | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537712-98-4 | |

| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

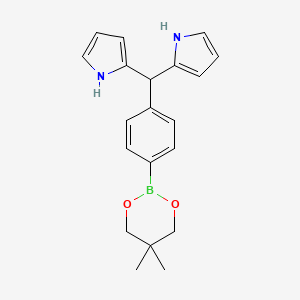

![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)